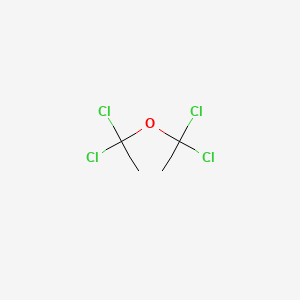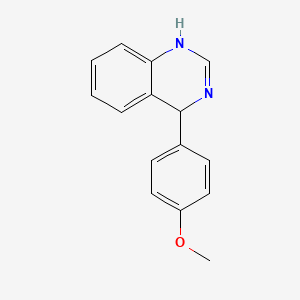![molecular formula C24H25N3O2 B14686119 1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- CAS No. 29199-07-3](/img/structure/B14686119.png)
1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- is a complex organic compound with the molecular formula C24H25N3O2 It is known for its unique structure, which includes an isobenzofuranone core substituted with amino and dimethylamino phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with aniline derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized isobenzofuranone derivatives.
Wissenschaftliche Forschungsanwendungen
1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit enzyme activity by binding to the active site, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: An organic dye with similar electron-donating dimethylaminophenyl groups.
Methanone, bis[4-(dimethylamino)phenyl]-:
Uniqueness
1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- stands out due to its unique isobenzofuranone core, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
29199-07-3 |
|---|---|
Molekularformel |
C24H25N3O2 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
6-amino-3,3-bis[4-(dimethylamino)phenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C24H25N3O2/c1-26(2)19-10-5-16(6-11-19)24(17-7-12-20(13-8-17)27(3)4)22-14-9-18(25)15-21(22)23(28)29-24/h5-15H,25H2,1-4H3 |
InChI-Schlüssel |
JJTXQNPQIWNFFS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N)C(=O)O2)C4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


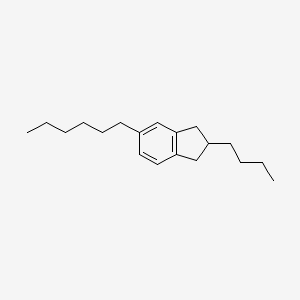

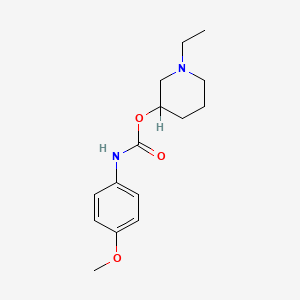
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

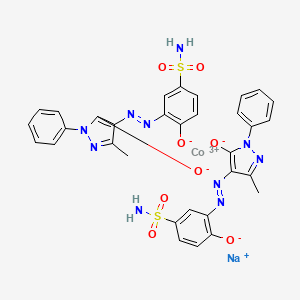
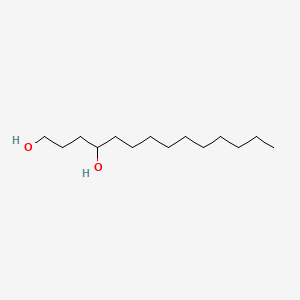
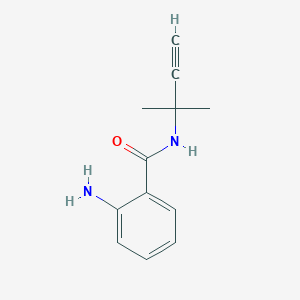

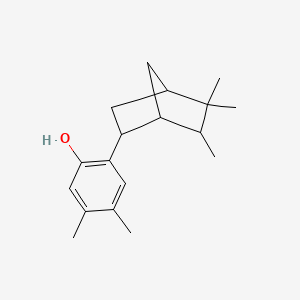
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
